1,2-Dichloro-4-(1,1-difluoroethyl)benzene
Overview
Description
1,2-Dichloro-4-(1,1-difluoroethyl)benzene is a chemical compound with the molecular formula C8H6Cl2F21. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene. However, dichlorobenzenes are generally produced from chlorobenzene3.Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene consists of a benzene ring with two chlorine atoms and a difluoroethyl group attached to it1. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1,2-Dichloro-4-(1,1-difluoroethyl)benzene. However, dichlorobenzenes are generally reactive towards electrophilic aromatic substitution3.Physical And Chemical Properties Analysis
1,2-Dichloro-4-(1,1-difluoroethyl)benzene has a molecular weight of 211.03 g/mol1. Unfortunately, I couldn’t find more specific physical and chemical properties of this compound.Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) demonstrate wide applicability across nanotechnology, polymer processing, and biomedical fields due to their simple structure and self-assembly into nanometer-sized rod-like structures stabilized by H-bonding. The versatility of BTAs, highlighted by their emerging commercial applications, underscores the potential for related chlorinated and fluorinated benzene derivatives in supramolecular chemistry (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Synthesis of Heterocyclic Compounds
Research on quinoxalines and triazines, both involving benzene rings, has shown significant biological activities, including antimicrobial, antifungal, and anticancer properties. These studies suggest the importance of benzene derivatives in medicinal chemistry for developing future drugs with potent pharmacological activities (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Environmental Studies and Remediation
Chlorobenzenes (CBs), which share structural similarities with the compound of interest, have been identified as environmental pollutants. The degradation pathways and remediation strategies for chlorobenzenes, including biodegradation and dechlorination, are crucial for reducing their environmental impact. This research underscores the environmental considerations for the use and disposal of chlorinated benzene derivatives (F. Brahushi, F. Kengara, Yang Song, Xin Jiang, J. Munch, F. Wang, 2017).
Safety And Hazards
The safety and hazards associated with 1,2-Dichloro-4-(1,1-difluoroethyl)benzene are not readily available. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene are not readily available. However, dichlorobenzenes and their derivatives have various applications in the chemical industry, and research into new applications and synthesis methods is ongoing3.
properties
IUPAC Name |
1,2-dichloro-4-(1,1-difluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZFHEVMCSILDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271689 | |
Record name | 1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |
CAS RN |
1204295-72-6 | |
Record name | 1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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